molecular formula C14H13N5O B11029987 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one

2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one

Cat. No.: B11029987
M. Wt: 267.29 g/mol
InChI Key: LDLAUWFDXOJDRA-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one is a heterocyclic compound that combines a quinazolinone core with a pyrimidine moiety. This compound is of significant interest due to its potential pharmacological properties, including immunotropic and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one typically involves the reaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This reaction proceeds through a series of steps, including the formation of an intermediate guanidine, which undergoes intramolecular cyclization to yield the desired product . The reaction conditions often involve the use of anhydrous solvents and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, its immunotropic activity may involve modulation of cytokine production or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one is unique due to the combination of the quinazolinone and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C14H13N5O/c1-8-7-9(2)16-13(15-8)19-14-17-11-6-4-3-5-10(11)12(20)18-14/h3-7H,1-2H3,(H2,15,16,17,18,19,20)

InChI Key

LDLAUWFDXOJDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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